1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
Description
This compound features a piperazine core substituted with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group and a 4-fluorophenoxy ethanone moiety. The 4-fluorophenoxy group is a common pharmacophore in medicinal chemistry, often associated with increased bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGCWVHDEMRBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features suggest a range of pharmacological activities, which are essential for therapeutic development. This article explores the biological activity of this compound, including its mechanism of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C13H16FNO3S
- Molecular Weight : 283.34 g/mol
- CAS Number : 914654-81-2
The presence of a piperazine ring, a thiopyran moiety, and a fluorophenoxy group contributes to its chemical reactivity and potential interactions with biological targets.
Predicted Biological Activities
Based on its structure, the compound is expected to exhibit various biological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against herpesviruses such as HSV and VZV. The dioxido group may enhance binding affinity to viral enzymes.
- Anti-inflammatory Effects : Compounds with piperazine and thiopyran structures often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
The proposed mechanism of action involves:
- Inhibition of Viral Enzymes : The compound may inhibit viral DNA polymerases, preventing replication.
- Modulation of Immune Response : By influencing signaling pathways (e.g., NF-kB), it can reduce inflammation.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways through caspase activation.
Antiviral Studies
A study evaluated the antiviral efficacy of structurally similar compounds against HSV and VZV. Compounds with similar thiopyran structures demonstrated EC50 values ranging from 0.033 to 0.095 μM, indicating potent antiviral activity .
Anti-inflammatory Research
Research has indicated that piperazine derivatives exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX) involved in prostaglandin synthesis.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:
Structural and Functional Analysis
- Thiopyran Sulfone vs. Heterocyclic Replacements: The 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group in the target compound introduces a rigid, polar sulfone moiety absent in analogs with benzotriazole (), tetrazole (), or indole (). Sulfones are known to improve solubility and reduce off-target interactions compared to non-polar substituents like trifluoromethyl groups ().
- 4-Fluorophenoxy Group: The 4-fluorophenoxy ethanone linker differentiates the target compound from analogs with thiophene () or simpler ethanones ().
Piperazine Core Modifications :
Piperazine derivatives in the evidence often retain the core’s conformational flexibility but vary in N-substituents. For example, trifluoromethylphenyl () or indole carbonyl () substitutions prioritize lipophilicity, while the thiopyran sulfone in the target compound balances polarity and rigidity.
Pharmacological Considerations
- Metabolic Stability : Sulfones resist oxidative metabolism better than thioethers (), suggesting the target compound may have a longer half-life than analogs with sulfur-containing groups.
- Target Selectivity: The combination of sulfone and fluorophenoxy groups may reduce off-target effects compared to trifluoromethylphenyl derivatives (), which are prone to nonspecific hydrophobic interactions.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with precursor functionalization. Key steps include:
- Coupling of the piperazine and thiopyran-dioxide moieties : Achieved via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Ethanone linkage formation : The fluorophenoxy group is introduced through an SN2 reaction using 4-fluorophenol and a halogenated intermediate (e.g., chloroethanone derivative) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is used to isolate the final product .
Q. Optimization Tips :
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature Control : Maintain 60–80°C during coupling to avoid side reactions .
Q. Example Reaction Table :
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine-thiopyran coupling | Piperazine derivative, thiopyran sulfone | DMF, K₂CO₃, 80°C, 12h | 65–70 | |
| Ethanone functionalization | 4-Fluorophenol, chloroethanone intermediate | Acetonitrile, reflux, 6h | 55–60 |
Q. How is structural integrity validated during synthesis?
- Spectroscopic Analysis :
- NMR : Confirm piperazine N–H peaks (~3.2 ppm) and fluorophenyl aromatic protons (7.0–7.3 ppm) .
- IR : Verify sulfone S=O stretches (~1300 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 397.14) confirms molecular formula .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., SHELX software ).
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| a, b, c (Å) | 6.07, 18.69, 14.97 | |
| β (°) | 91.56 |
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ values compared to controls .
- Enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity .
Advanced Research Questions
Q. How do structural analogs compare in structure-activity relationships (SAR)?
- Fluorine position : Para-fluorine on the phenoxy group enhances metabolic stability vs. ortho/meta substitutions .
- Sulfone vs. sulfonamide : The 1,1-dioxidothiopyran group improves solubility over aryl sulfonamides .
- Piperazine substitutions : N-Methylation reduces CNS penetration, while bulkier groups (e.g., benzyl) increase selectivity for peripheral targets .
Q. What crystallographic challenges arise, and how are they resolved?
Q. Refinement Statistics Example :
| Metric | Value |
|---|---|
| R factor | 0.054 |
| wR factor | 0.111 |
| Data-to-parameter ratio | 15.8 |
| From a related crystal structure |
Q. How should contradictory bioactivity data be analyzed?
- Assay variability : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolic interference : Test for cytochrome P450 interactions using liver microsomes .
- Structural analogs : Compare data from compounds with minor modifications (e.g., ’s methoxy vs. ethoxy derivatives) .
Q. What strategies identify synergistic effects with other therapeutics?
- Combinatorial screening : Pair the compound with chemotherapeutics (e.g., doxorubicin) in checkerboard assays to calculate synergy scores (FIC index) .
- Pathway analysis : Use RNA sequencing to map upregulated/downregulated genes in combination treatments .
Q. Synergy Data Example :
| Combination | FIC Index | Effect |
|---|---|---|
| Compound + Doxorubicin | 0.3 | Synergistic |
| Compound + Cisplatin | 0.8 | Additive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
